2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, including their presence in nucleotides and nucleosides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the introduction of the fluorenyl group and the sugar moiety. Common reagents used in these steps include protecting groups, coupling agents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various effects such as inhibition of viral replication or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives such as:
Adenine: A fundamental component of DNA and RNA.
Guanine: Another essential nucleotide base.
Fluorouracil: A fluorinated pyrimidine used in cancer treatment.
Uniqueness
What sets 2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one apart is its unique structure, which combines a purine base with a fluorenyl group and a sugar moiety. This unique combination may confer specific biological activities and properties that are not found in other similar compounds.
Properties
Molecular Formula |
C23H22N6O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C23H22N6O4/c24-22-27-20-19(21(32)28-22)26-23(29(20)17-9-15(31)16(10-30)33-17)25-18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-8,15-18,30-31H,9-10H2,(H,25,26)(H3,24,27,28,32)/t15-,16+,17+/m0/s1 |
InChI Key |
GCWJYRRHAGRAJD-GVDBMIGSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4C5=CC=CC=C5C6=CC=CC=C46)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4C5=CC=CC=C5C6=CC=CC=C46)CO)O |
Origin of Product |
United States |
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